1-methyl-N~6~-(2-methylphenyl)-N~4~-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
1-METHYL-N6-(2-METHYLPHENYL)-N4-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a heterocyclic compound that belongs to the class of pyrazolopyrimidines
Preparation Methods
The synthesis of 1-METHYL-N6-(2-METHYLPHENYL)-N4-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.
Cyclization to form the pyrazolopyrimidine core: This involves the reaction of the pyrazole with a suitable aldehyde or ketone, followed by cyclization under acidic or basic conditions.
Substitution reactions:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-METHYL-N6-(2-METHYLPHENYL)-N4-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various substitution reactions can occur, particularly at the nitrogen atoms, using reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-METHYL-N6-(2-METHYLPHENYL)-N4-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications:
Medicinal Chemistry: It is studied as a potential inhibitor of protein kinases, which are involved in various cellular processes including growth and differentiation.
Biological Research: The compound is used in studies to understand the mechanisms of enzyme inhibition and signal transduction pathways.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as a building block in the development of new materials.
Mechanism of Action
The mechanism of action of 1-METHYL-N6-(2-METHYLPHENYL)-N4-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves the inhibition of protein kinases. It binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins. This inhibition disrupts the signaling pathways that are essential for cell proliferation and survival, leading to the suppression of tumor growth .
Comparison with Similar Compounds
Similar compounds to 1-METHYL-N6-(2-METHYLPHENYL)-N4-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE include other pyrazolopyrimidines such as:
- 1-METHYL-N6-(2-CHLOROPHENYL)-N4-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE
- 1-METHYL-N6-(2-FLUOROPHENYL)-N4-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE
These compounds share a similar core structure but differ in the substituents attached to the pyrazolopyrimidine ring. The uniqueness of 1-METHYL-N6-(2-METHYLPHENYL)-N4-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE lies in its specific substitution pattern, which can influence its binding affinity and selectivity towards different protein kinases .
Properties
Molecular Formula |
C19H18N6 |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
1-methyl-6-N-(2-methylphenyl)-4-N-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C19H18N6/c1-13-8-6-7-11-16(13)22-19-23-17(21-14-9-4-3-5-10-14)15-12-20-25(2)18(15)24-19/h3-12H,1-2H3,(H2,21,22,23,24) |
InChI Key |
TVWDCQMYPDXHJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC(=C3C=NN(C3=N2)C)NC4=CC=CC=C4 |
Origin of Product |
United States |
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